molecular formula C11H14N2O5 B220278 6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide CAS No. 117134-30-2

6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide

Cat. No. B220278
CAS RN: 117134-30-2
M. Wt: 254.24 g/mol
InChI Key: XXWRCZSAYAYIDH-KYXWUPHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide, also known as 2'-Deoxyribonucleoside or dN, is an essential component of DNA synthesis. It is composed of a pyridine base, a ribose sugar, and a nitrogenous base. The molecule plays a vital role in the genetic code, as it is one of the four building blocks of DNA. In

Mechanism of Action

The mechanism of action of 2'-Deoxyribonucleoside is based on its ability to form hydrogen bonds with complementary nucleotides in DNA. The molecule pairs with a complementary nucleotide on the opposite strand of DNA, forming a base pair. This base pairing is essential for the accurate replication and transcription of DNA.
Biochemical and Physiological Effects:
2'-Deoxyribonucleoside has several biochemical and physiological effects. It is required for the accurate replication and transcription of DNA, and any disruption in its synthesis can lead to mutations and diseases such as cancer. The molecule is also involved in cell signaling pathways and has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2'-Deoxyribonucleoside in lab experiments is its high purity and stability. The molecule is readily available and can be synthesized in large quantities. However, one limitation is that it is relatively expensive compared to other nucleosides.

Future Directions

There are several future directions for research on 2'-Deoxyribonucleoside. One area of interest is the development of new methods for synthesizing the molecule, which could reduce the cost and increase the efficiency of its production. Another area of research is the study of the molecule's role in DNA repair and the development of new therapies for diseases such as cancer that are caused by DNA damage. Additionally, the molecule's potential as an anti-inflammatory agent and its effects on cell signaling pathways could be explored further.

Synthesis Methods

The synthesis of 2'-Deoxyribonucleoside involves the reaction of a pyridine base with a ribose sugar. The reaction is catalyzed by enzymes, and the resulting molecule is purified using chromatography. The process of synthesis is complex and requires a high level of expertise.

Scientific Research Applications

2'-Deoxyribonucleoside is widely used in scientific research, particularly in the field of molecular biology. It is used to study DNA replication, transcription, and repair. The molecule is also used as a substrate for DNA polymerases, which are enzymes that catalyze the synthesis of DNA. Additionally, 2'-Deoxyribonucleoside is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various applications, including gene editing and gene therapy.

properties

CAS RN

117134-30-2

Product Name

6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O5/c12-11(17)6-3-1-2-5(13-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1

InChI Key

XXWRCZSAYAYIDH-KYXWUPHJSA-N

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES

C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O

synonyms

6-(beta-ribofuranosyl)picolinamide
6-BRP

Origin of Product

United States

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